5-chloro-2-methoxypyridine-3-thiol
Description
Significance of Pyridine-Based Heterocycles in Contemporary Chemical Research
Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical disciplines. clockss.orgresearchgate.net Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in both organic and medicinal chemistry. chemicalbook.com The pyridine nucleus is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3). researchgate.net
In the realm of drug discovery and development, pyridine derivatives are extensively utilized as pharmacophores, which are the essential molecular features responsible for a drug's biological activity. clockss.orgmdpi.com The versatility of the pyridine ring allows for the synthesis of a diverse library of compounds with a wide spectrum of therapeutic applications. researchgate.net Researchers have successfully incorporated the pyridine scaffold into drugs targeting a range of conditions, from cancer to infectious diseases. clockss.orgresearchgate.net The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. chemicalbook.com
Overview of Thiol Functionality in Organic and Medicinal Chemistry
The thiol group, also known as a sulfhydryl group (-SH), is the sulfur analog of an alcohol's hydroxyl group (-OH). nuph.edu.ua This functional group imparts unique reactivity to the molecules that contain it. sigmaaldrich.com Thiols are generally more acidic than their alcohol counterparts and are excellent nucleophiles. chemicalbook.com A characteristic and often strong odor, reminiscent of garlic or rotten eggs, is a well-known physical property of many thiol compounds. nuph.edu.ua
In organic synthesis, the thiol group is a versatile functional handle for constructing carbon-sulfur bonds, which are integral to many important molecules. sigmaaldrich.com The oxidation of thiols can lead to the formation of disulfide bonds (-S-S-), a linkage that is crucial for the structural integrity of many proteins. guidechem.com
From a medicinal chemistry perspective, the thiol group is present in a number of therapeutic agents. organic-chemistry.orgchemicalbook.com Thiol-containing drugs can act as antioxidants, protecting cells from damage by reactive oxygen species. google.comchemimpex.com They can also function as chelating agents, binding to heavy metal ions and facilitating their removal from the body. google.comsigmaaldrich.com The amino acid cysteine, which contains a thiol group, is a fundamental building block of proteins and the vital antioxidant glutathione. sigmaaldrich.comgoogle.com
Contextualization of 5-Chloro-2-methoxypyridine-3-thiol within the Broader Field of Pyridine Thiol Chemistry
5-chloro-2-methoxypyridine-3-thiol belongs to the class of substituted pyridine thiols. These compounds are characterized by a pyridine ring bearing both a thiol group and other substituents. The specific nature and position of these substituents can significantly influence the molecule's physical and chemical properties. In the case of 5-chloro-2-methoxypyridine-3-thiol, the pyridine ring is functionalized with a chlorine atom at the 5-position, a methoxy (B1213986) group at the 2-position, and a thiol group at the 3-position.
The synthesis of substituted pyridine thiols is an area of active research, with various methods being developed to introduce the thiol functionality onto the pyridine core. A practical approach for the synthesis of a range of pyridine-3-thiols involves a two-step procedure starting from substituted 3-iodopyridines. nuph.edu.uasigmaaldrich.com This method utilizes thiobenzoic acid as a sulfur donor, leading to the formation of the desired pyridine-3-thiol with high purity and in good yields. nuph.edu.uasigmaaldrich.com This general synthetic strategy provides a plausible pathway for the preparation of 5-chloro-2-methoxypyridine-3-thiol from a corresponding 3-iodo-5-chloro-2-methoxypyridine precursor. The presence of the chloro and methoxy substituents on the pyridine ring of 5-chloro-2-methoxypyridine-3-thiol is expected to modulate its reactivity and potential biological activity compared to unsubstituted pyridine-3-thiol.
Chemical Compound Information
Below are tables detailing the properties of 5-chloro-2-methoxypyridine (B1587985), a likely precursor, and a list of all chemical compounds mentioned in this article.
Table 1: Properties of 5-Chloro-2-methoxypyridine
| Property | Value | Reference |
| CAS Number | 13473-01-3 | google.com |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Boiling Point | 181-182 °C | google.com |
| Density | 1.193 g/mL at 25 °C | google.com |
| Refractive Index | n20/D 1.5260 | google.com |
Properties
CAS No. |
2358517-15-2 |
|---|---|
Molecular Formula |
C6H6ClNOS |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Methoxypyridine 3 Thiol and Analogues
Evolution of Synthetic Routes for Pyridine-3-thiols
The preparation of pyridine-3-thiols has been approached through several key chemical transformations. These methods have evolved to improve yield, purity, and substrate scope.
One of the earliest reported methods for obtaining pyridine-3-thiols involves the reduction of the corresponding sulfonyl chlorides. nuph.edu.ua This approach has been refined over time with the use of more modern and selective reducing agents that can preserve other functional groups within the molecule. nuph.edu.ua For instance, triphenylphosphine (B44618) has been effectively used for the reduction of sulfonyl chlorides to the corresponding thiols. organic-chemistry.orgresearchgate.net Other methods employ reagents like lithium aluminum hydride or zinc. taylorfrancis.com Catalytic reduction using a palladium catalyst under hydrogen pressure has also been reported, often in the presence of a mild base to neutralize the acid formed during the reaction. taylorfrancis.com
Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. In the context of pyridine-3-thiol synthesis, copper catalysis can be employed to couple a thiolating agent with a pyridine (B92270) precursor. For example, the copper-catalyzed coupling of aryl iodides with thiobenzoic acid has been shown to be an effective method. nuph.edu.ua This approach is part of a broader class of reactions where copper catalysts facilitate the coupling of various sulfur sources with aryl or heteroaryl halides. nuph.edu.uaresearchgate.net Copper(II) sulfate (B86663) has been used to catalyze the reaction between 3-bromopyridine (B30812) and 1,2-ethanedithiol. nuph.edu.ua
The increasing commercial availability of substituted 3-iodopyridines has made them attractive starting materials for the synthesis of pyridine-3-thiols. nuph.edu.ua A practical and convenient two-step procedure has been developed based on the copper-catalyzed coupling of a substituted 3-iodopyridine (B74083) with thiobenzoic acid, followed by hydrolysis to yield the desired pyridine-3-thiol. nuph.edu.uanuph.edu.uaresearchgate.net This method has been successfully applied to synthesize a variety of pyridine-3-thiols with different substituents, such as fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups, in high yields and purity. nuph.edu.uanuph.edu.uaresearchgate.net
A general reaction scheme is presented below:

This is a representative scheme and not all possible reagents are shown.
Targeted Synthesis of 5-Chloro-2-methoxypyridine-3-thiol
The synthesis of the specific compound 5-chloro-2-methoxypyridine-3-thiol requires methods that can selectively introduce the thiol group at the 3-position of a pre-functionalized pyridine ring.
The synthesis of 5-chloro-2-methoxypyridine-3-thiol can be achieved through a multi-step sequence starting from readily available halogenated pyridines. One potential route involves the synthesis of 5-chloro-3-methoxypyridine from 5-chloro-3-pyridinol. clockss.org This intermediate can then be subjected to a regioselective thiolation process. The synthesis of related 2-chloro-5-substituted pyridines often involves the chlorination of 2-alkoxy-5-alkoxymethyl-pyridines using reagents like phosphorus(V) chloride and phosphoryl chloride. google.comgoogle.com Another approach to a related precursor, 5-chloro-2-nitropyridine, involves the oxidation of 2-amino-5-chloropyridine. chemicalbook.com This nitro-substituted intermediate could then potentially be converted to the desired thiol through a series of functional group transformations.
A study on the synthesis of various substituted pyridine-3-thiols demonstrated a successful two-step procedure starting from the corresponding 3-iodopyridines. nuph.edu.uanuph.edu.uaresearchgate.net This methodology was applied to produce a range of products with different substituents, including those with chloro and methoxy groups. nuph.edu.uanuph.edu.uaresearchgate.net
Table 1: Examples of Synthesized Substituted Pyridine-3-thiols
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 3-Iodo-2,6-dimethoxypyridine | 1. Thiobenzoic acid, CuI, K₂CO₃, Toluene 2. NaOH, H₂O | 2,6-Dimethoxypyridine-3-thiol | 76 |
| 5-Bromo-3-iodo-2-methoxypyridine | 1. Thiobenzoic acid, CuI, K₂CO₃, Toluene 2. NaOH, H₂O | 5-Bromo-2-methoxypyridine-3-thiol | 85 |
| 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine | 1. Thiobenzoic acid, CuI, K₂CO₃, Toluene 2. NaOH, H₂O | 2-Chloro-5-(trifluoromethyl)pyridine-3-thiol | 92 |
Achieving the desired substitution pattern on the pyridine ring is a key challenge in the synthesis of 5-chloro-2-methoxypyridine-3-thiol. Regioselective functionalization strategies are therefore crucial.
Directed ortho-metalation is a powerful technique for the regioselective functionalization of pyridine rings. mdpi.com For instance, the lithiation of 3-chloro-2-ethoxypyridine (B70323) can be directed to the 4-position, leading to the formation of a 3,4-pyridyne intermediate. nih.govrsc.org This intermediate can then react with various nucleophiles, including magnesium thiolates, to introduce a thiol group at a specific position. nih.govrsc.org While not a direct synthesis of the target molecule, this demonstrates the potential of controlling regiochemistry in substituted pyridines.
Another strategy involves the functionalization of 2-substituted isonicotinic acids. mdpi.com By using a directing group, it is possible to achieve selective lithiation and subsequent reaction with an electrophile at a specific position on the pyridine ring. The development of methods for the regioselective synthesis of 2,3,5-trisubstituted pyridines from versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine also highlights the ongoing efforts to control the placement of functional groups on the pyridine scaffold. nih.gov
Advanced Synthetic Techniques for Pyridine Thiol Construction
The introduction of a thiol group onto a pyridine ring, particularly at the 3-position and in the presence of other substituents like chloro and methoxy groups, requires regioselective synthetic methods. Advanced techniques are employed to control the position of functionalization and to construct the desired molecular architecture.
Metalation-Halogenation Sequences
A prominent and powerful strategy for the regioselective functionalization of pyridine rings is the Directed ortho-Metalation (DoM) sequence. wikipedia.orgbaranlab.org This method leverages a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the ring at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a highly reactive organolithium intermediate, which can then be trapped by an electrophile to introduce a new functional group with high precision.
For the synthesis of 5-chloro-2-methoxypyridine-3-thiol, the starting material would be 5-chloro-2-methoxypyridine (B1587985). The methoxy group (-OCH₃) at the C2 position serves as an effective DMG. wikipedia.org The synthetic sequence is as follows:
Directed ortho-Lithiation : The 5-chloro-2-methoxypyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent like n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org The methoxy group directs the deprotonation specifically to the C3 position. The choice of base and solvent is critical; ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are commonly used at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate. uwindsor.caresearchgate.net
Sulfenylation (Thiolation) : The resulting 3-lithiated pyridine intermediate is then reacted with a sulfur electrophile. Elemental sulfur (S₈) is a common reagent for this purpose. The lithium intermediate attacks the sulfur ring, and subsequent workup with a reducing agent (if necessary) and acid yields the free thiol. researchgate.net Alternatively, disulfides such as dimethyl disulfide (DMDS) can be used to introduce a protected thiol group, which can be deprotected in a later step.
Halogenation : While the goal is to synthesize a thiol, the same lithiated intermediate could alternatively be trapped with a halogenating agent (e.g., hexachloroethane (B51795) for Cl, 1,2-dibromoethane (B42909) for Br) to produce a 3-halo-pyridine derivative, which could then potentially be converted to a thiol via nucleophilic substitution.
The DoM approach offers excellent regiocontrol, which is often difficult to achieve with traditional electrophilic aromatic substitution on pyridine rings.
| Step | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | 5-chloro-2-methoxypyridine, n-BuLi/TMEDA, THF, -78 °C | 5-chloro-2-methoxy-3-lithiopyridine | Regioselective deprotonation at C3 |
| 2 | Elemental Sulfur (S₈) | Lithiated thiolate intermediate | Introduction of sulfur atom |
| 3 | Aqueous acidic workup (e.g., H₃O⁺) | 5-chloro-2-methoxypyridine-3-thiol | Protonation to form the final thiol |
Ring-Opening and Ring-Closing Methodologies
Ring-opening and subsequent ring-closing reactions represent another advanced strategy for synthesizing highly substituted heterocyclic systems. These methods often begin with a pre-existing ring, which is chemically opened to form a reactive intermediate that can then be cyclized to form a new ring system.
One classical example that illustrates this principle is the Zincke reaction, where pyridinium (B92312) salts react with primary or secondary amines to open the pyridine ring, forming a Zincke aldehyde or imine. acs.orgdigitellinc.com While not a direct route to 5-chloro-2-methoxypyridine-3-thiol, analogous concepts can be applied:
Pyrylium (B1242799) to Thiopyrylium (B1249539) Transformation : Pyrylium salts are versatile intermediates that can react with various nucleophiles. nih.gov Reaction of a suitably substituted pyrylium salt with a sulfur nucleophile, such as sodium sulfide, can lead to the formation of a thiopyrylium salt, effectively replacing the oxygen in the ring with sulfur. Further functionalization and manipulation could potentially lead to the desired pyridine thiol, although this is often a more complex and less direct route.
ANRORC Mechanism : The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is another pathway where a nucleophile adds to a heterocyclic ring, causing it to open and then re-close to form a new, often rearranged, heterocyclic product. This is particularly relevant for the modification of pyridine rings.
These methodologies are powerful for creating molecular diversity and accessing complex scaffolds. nih.gov However, for a relatively simple target like 5-chloro-2-methoxypyridine-3-thiol, a linear sequence like DoM is typically more efficient.
Optimization of Reaction Conditions and Scalability for Production
The transition from a laboratory-scale synthesis to large-scale industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. acs.org
For the DoM synthesis of 5-chloro-2-methoxypyridine-3-thiol, several parameters are critical for optimization and scalability: acs.org
Reagent Stoichiometry and Addition : The precise amount of organolithium base is crucial. An excess can lead to side reactions, such as lithiation at other positions or reaction with the chloro-substituent. On a large scale, the addition of highly reactive reagents like n-BuLi must be carefully controlled to manage the exothermic nature of the reaction. Dropwise addition with efficient cooling is essential.
Temperature Control : Organolithium reactions are highly temperature-sensitive. Maintaining a consistently low temperature (e.g., -78 °C) is vital for the stability of the lithiated intermediate and to prevent side reactions. uwindsor.ca For large-scale reactors, ensuring uniform heat transfer is a significant engineering challenge.
Solvent Choice and Concentration : The choice of solvent affects the solubility of intermediates and the reactivity of the organolithium base. uwindsor.ca While THF is effective, its relatively low boiling point and potential for peroxide formation can be concerns in a production environment. The concentration of the reaction mixture also impacts reaction rates and heat transfer.
Workup and Purification : The quenching and workup procedures must be scalable. Handling large volumes of reactive quenching agents and subsequent extraction and purification steps (like distillation or crystallization) need to be optimized to maximize yield and purity while minimizing waste and operational time.
Modern approaches, such as the use of continuous flow reactors, can offer significant advantages for scalability. acs.org Flow chemistry allows for better control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous intermediates at any given time, and can lead to higher yields and purity. Bayesian optimization algorithms are also being employed to rapidly identify optimal reaction conditions from a large parameter space, accelerating the development process. digitellinc.com
Table of Optimization Parameters for DoM Synthesis:
| Parameter | Laboratory Scale | Scalability Considerations | Optimized Goal |
| Base | n-BuLi, s-BuLi, LDA | Cost, safety, and handling of pyrophoric reagents. | Use of the most cost-effective and safest base that provides high regioselectivity. |
| Temperature | -78 °C (Dry ice/acetone bath) | Cryogenic cooling requirements for large reactors. | Higher, more manageable temperatures if possible without compromising stability or yield. |
| Solvent | Anhydrous THF, Et₂O | Cost, flammability, and recovery/recycling. | A solvent with a favorable safety profile and ease of handling/recycling. |
| Reaction Time | 1-4 hours | Reactor occupancy time, throughput. | Minimized reaction time while ensuring complete conversion. |
| Purification | Flash chromatography | High cost and solvent consumption. | Direct crystallization or distillation of the product. |
By systematically addressing these factors, a synthetic route developed in the lab can be transformed into a robust and economically viable process for the production of 5-chloro-2-methoxypyridine-3-thiol and its analogs.
Chemical Reactivity and Transformation of 5 Chloro 2 Methoxypyridine 3 Thiol
Nucleophilic Reactivity of the Thiol Group
The sulfur atom of the thiol group (-SH) is the primary center of nucleophilicity in the molecule. In the presence of a base, it can be deprotonated to form the more reactive thiolate anion (RS⁻), which is a potent nucleophile. nih.govresearchgate.net This high reactivity allows it to readily participate in reactions with a wide variety of electrophiles. nih.gov
One of the most fundamental reactions of the thiol group is its conversion to a thioether (or sulfide). This is typically achieved through S-alkylation, a process analogous to the Williamson ether synthesis. masterorganicchemistry.com The reaction involves the deprotonation of the thiol to form the thiolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide or other suitable electrophile. masterorganicchemistry.comyoutube.com This SN2 reaction results in the formation of a new carbon-sulfur bond. masterorganicchemistry.com
This transformation is a cornerstone in the synthesis of many organic molecules, as the resulting thioether can be a stable final product or an intermediate for further reactions. acsgcipr.org
Table 1: Representative Conditions for Thioether Formation
| Reagent System | Reaction Type | Description |
| Alkyl Halide (e.g., R-Br, R-I) / Base (e.g., NaH, K₂CO₃) | SN2 Alkylation | The thiol is deprotonated by a base, and the resulting thiolate attacks the alkyl halide to displace the halide ion, forming the thioether. masterorganicchemistry.com |
| Trimethyl Phosphate / Ca(OH)₂ | Methylation | A mild and efficient method for the S-methylation of thiols. organic-chemistry.org |
| Grignard Reagents / S-Alkyl Thiosulfates (Bunte Salts) | Nucleophilic Substitution | An alternative, odorless method where a Grignard reagent attacks a Bunte salt to form the sulfide. organic-chemistry.org |
The nucleophilic thiolate derived from 5-chloro-2-methoxypyridine-3-thiol can react with a broad spectrum of electrophilic partners beyond simple alkyl halides. These reactions are crucial for introducing diverse functionalities onto the sulfur atom.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields thioesters.
Michael Addition: The thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, forming a new C-S bond at the β-position of the electrophile. acsgcipr.org
Reaction with Epoxides: The thiolate can open epoxide rings, typically attacking the less sterically hindered carbon to yield a β-hydroxy thioether.
The reactivity of thiols and their corresponding thiolates makes them versatile nucleophiles in organic synthesis. cas.cn
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring of 5-chloro-2-methoxypyridine-3-thiol is subject to both electrophilic and nucleophilic substitution, although the substitution pattern is heavily influenced by the existing substituents. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the chloro and thiol groups are deactivating. The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions.
Information regarding direct electrophilic substitution on 5-chloro-2-methoxypyridine-3-thiol is limited. However, nucleophilic aromatic substitution (SNAr) is a more plausible pathway, primarily involving the displacement of the chloride at the C-5 position. The pyridine nitrogen atom activates the ring towards nucleophilic attack, especially at positions 2, 4, and 6. nih.gov In this molecule, the chlorine at C-5 can be displaced by strong nucleophiles, a reaction that can be facilitated by the electron-withdrawing nature of the ring nitrogen. Studies on related 5-chloro-3-methoxypyridine systems have shown that amines can displace the chloride, often in good to excellent yields. clockss.org
Oxidation Reactions of the Thiol Moiety
The thiol group is susceptible to oxidation, leading to several possible products depending on the oxidant and reaction conditions.
Disulfides: Mild oxidation, for instance with air, iodine (I₂), or hydrogen peroxide (H₂O₂), readily converts the thiol to its corresponding disulfide. This reaction is reversible and is a common transformation for thiols. masterorganicchemistry.com The formation of disulfide bonds is a critical process in protein chemistry. masterorganicchemistry.com
Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can oxidize the thiol group to higher oxidation states. The progression typically follows thiol → sulfenic acid (R-SOH) → sulfinic acid (R-SO₂H) → sulfonic acid (R-SO₃H). nih.gov These oxidized sulfur species have distinct chemical properties and applications.
Table 2: Oxidation Products of the Thiol Group
| Product | Oxidation State of Sulfur | Typical Oxidizing Agent(s) |
| Disulfide (RSSR) | -1 | O₂, I₂, H₂O₂ |
| Sulfenic Acid (RSOH) | 0 | Mild oxidants |
| Sulfinic Acid (RSO₂H) | +2 | Intermediate oxidants |
| Sulfonic Acid (RSO₃H) | +4 | Strong oxidants (e.g., KMnO₄, HNO₃) |
Role in Transition Metal-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the pyridine ring makes 5-chloro-2-methoxypyridine-3-thiol a potential substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The chlorine atom at the C-5 position can serve as a handle for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. In a Suzuki-Miyaura coupling, a palladium catalyst would facilitate the reaction between the chloro-pyridine and an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov Similarly, Buchwald-Hartwig amination would allow for the formation of a C-N bond by coupling the chloro-pyridine with an amine in the presence of a palladium catalyst and a suitable base. nih.gov The efficiency of these couplings can be influenced by the choice of catalyst, ligand, and base. nih.gov
While the thiol group itself can sometimes interfere with or participate in these catalytic cycles, it can often be protected if necessary to allow for selective reaction at the C-Cl bond.
Cyclization Reactions to Form Fused Heterocyclic Systems
5-Chloro-2-methoxypyridine-3-thiol is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These bicyclic structures are of interest in medicinal chemistry and materials science.
The synthesis typically involves a two-step sequence:
S-Alkylation: The thiol group is first reacted with a molecule containing a suitable leaving group and a carbonyl or equivalent functional group. For example, reaction with an α-halo ketone (e.g., chloroacetone) would yield a thioether intermediate.
Intramolecular Cyclization: The intermediate is then subjected to conditions that promote intramolecular cyclization. This often involves an acid- or base-catalyzed condensation reaction, where a nucleophilic carbon attacks the pyridine ring or a substituent, or a carbonyl condensation, to form the new fused thiophene (B33073) ring.
This strategy allows for the construction of a variety of substituted thieno[2,3-b]pyridine (B153569) derivatives by varying the structure of the alkylating agent used in the first step.
Applications As Versatile Building Blocks in Organic Synthesis
Construction of Complex Heterocyclic Scaffolds and Derivatives
The strategic placement of reactive functional groups on the pyridine (B92270) ring of 5-chloro-2-methoxypyridine-3-thiol makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds. The thiol group, in particular, serves as a versatile handle for various chemical transformations.
Researchers have successfully utilized pyridine-3-thiols in the synthesis of a variety of substituted derivatives. A practical and convenient method for preparing pyridine-3-thiols from substituted 3-iodopyridines has been developed, yielding products with substituents such as fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups at various positions on the pyridine ring. nuph.edu.ua This method, which employs thiobenzoic acid as a sulfur donor in a two-step process, provides high yields and purity, making it suitable for large-scale synthesis. nuph.edu.ua
The reactivity of the thiol group allows for its participation in multicomponent reactions, a powerful strategy for building molecular complexity in a single step. For instance, the reaction of various thiols with aldehydes and malononitrile (B47326) can lead to the formation of medicinally relevant heterocyclic scaffolds, including pyridines, 1,4-dihydropyridines, and chromeno[2,3-b]pyridines. researchgate.net The specific product formed is dependent on the nature of the aldehyde and thiol used. researchgate.net For example, using ethanedithiol as the thiol component can produce dimeric pyridines or dihydro-1,4-dithiepines depending on the steric properties of the aldehyde. researchgate.net
Furthermore, the thiol group can be alkylated to form thioethers, which can then be used as ligands in catalysis. acs.org Chiral nonracemic pyridine thiols and their corresponding thioethers have been synthesized and successfully applied in palladium-catalyzed allylic substitution reactions, achieving near-perfect enantioselectivity. acs.org
Utility in Diversifying Chemical Libraries for Research Purposes
The ability to readily modify the functional groups of 5-chloro-2-methoxypyridine-3-thiol makes it a valuable tool for generating diverse chemical libraries. These libraries, which consist of large collections of structurally distinct small molecules, are essential for high-throughput screening in drug discovery and other research areas.
The concept of "targeted diversity" is central to the design of modern chemical libraries. This approach aims to create a set of molecules that are not only structurally diverse but also possess drug-like properties. chemdiv.com By systematically varying the substituents on the pyridine ring of 5-chloro-2-methoxypyridine-3-thiol, a wide array of derivatives with different physicochemical properties can be generated.
Several strategies are employed to maximize the chemical diversity of these libraries. These include:
Clustering algorithms: Bemis-Murcko clustering is used to group molecules based on their common scaffolds, ensuring a broad representation of different core structures. chemdiv.com
Pharmacophore modeling: 3D-pharmacophore-based diversity libraries focus on the spatial arrangement of key functional groups that are important for biological activity. chemdiv.com
Natural product-like design: Libraries can be designed to mimic the structural features of natural products, which have historically been a rich source of new drugs. chemdiv.com
The availability of diverse compound libraries facilitates the identification of new lead compounds for drug development and provides valuable tools for probing biological pathways. timtec.net
Development of Novel Synthetic Methodologies Based on Pyridine Thiols
The unique reactivity of pyridine thiols has spurred the development of new synthetic methods. For example, a general and mild two-step procedure for the synthesis of aryl and heteroaryl sulfonamides from the corresponding iodides has been established, which could be applicable to derivatives of 5-chloro-2-methoxypyridine-3-thiol. nuph.edu.ua
The synthesis of thiazolopyrimidine derivatives, a class of heterocyclic compounds with significant pharmaceutical importance, often starts from precursors containing a thiol group. aun.edu.eg The thiol can be reacted with various alkylating agents to introduce new functional groups and build up the desired heterocyclic system. aun.edu.eg
Furthermore, methods for the selective preparation of thiols from other functional groups, such as alcohols, have been developed. For instance, neomenthanethiol can be synthesized from menthol (B31143) via a tosylate intermediate, with the substitution of the tosylate by a thioacetate (B1230152) group proceeding with an inversion of stereochemistry. mdpi.com
Precursor in the Synthesis of Specific Functional Molecules
The trifunctional nature of 5-chloro-2-methoxypyridine-3-thiol makes it a valuable precursor for the synthesis of a wide range of specific functional molecules. The chlorine atom can be displaced by nucleophiles, the methoxy group can be cleaved to a hydroxyl group, and the thiol group can undergo a variety of transformations.
For example, the thiol group can be used to attach the pyridine scaffold to other molecules of interest. A common strategy involves the introduction of a thiol group into a biologically active compound, which can then be used for applications in nanotechnology. nih.gov This is often achieved by reacting the target molecule with a linker containing a protected thiol group, such as S-tritylmercaptoacetic acid. nih.gov The trityl protecting group can then be removed under mild acidic conditions to reveal the free thiol. nih.gov
The synthesis of 3-chloro-N-phenyl-pyridin-2-amine from 2,3-dichloropyridine (B146566) and aniline (B41778) demonstrates a related transformation where a chlorine atom on a pyridine ring is substituted. orgsyn.org This type of reaction highlights the potential for modifying the chlorine atom of 5-chloro-2-methoxypyridine-3-thiol.
Exploration in Materials Science as a Component for Advanced Organic Materials
While the primary applications of 5-chloro-2-methoxypyridine-3-thiol have been in medicinal chemistry and organic synthesis, its unique electronic and structural properties suggest potential for its use in materials science. The pyridine ring, with its inherent aromaticity and ability to coordinate to metal ions, is a common component of advanced organic materials.
The presence of a thiol group opens up possibilities for creating self-assembled monolayers on metal surfaces or for synthesizing sulfur-containing polymers. Pyridine-2-thiol, a related compound, is known to form complexes with metal ions, leading to applications in catalysis and materials science. ontosight.ai The ability of thiols to coordinate to metals has also been exploited in the synthesis of mixed-metal complexes. nuph.edu.ua
The development of new polymers from renewable resources is an active area of research. Monoterpene thiols, for example, are being explored as monomers for the production of "green" polymers. mdpi.com The versatile reactivity of 5-chloro-2-methoxypyridine-3-thiol could similarly be harnessed to create novel polymers with tailored properties.
Exploration in Medicinal Chemistry Research and Ligand Design
Design and Synthesis of Pyridine (B92270) Thiol Derivatives for Biological Studies
The synthesis of pyridine thiol derivatives is a significant area of research, aimed at producing novel compounds for biological evaluation. Thio-derivatives of pyrimidine (B1678525) bases, which share structural similarities with pyridines, have been instrumental in the development of antiviral, antithyroid, and antitumor agents. The introduction of a thiol group can be a critical step in creating biologically active molecules.
Methodologies for synthesizing such derivatives often involve multi-step processes. For instance, a general approach to introduce a thiol group into a molecule can involve an esterification reaction with S-trityl protected thioacetic acid, followed by the removal of the trityl-protecting group. While this method has been applied to various biologically active compounds, the specifics of the synthesis can be influenced by the nature of the starting material.
In the context of pyridine derivatives, the synthesis of functionalized pyridines can be achieved through various routes. For example, the reaction of 5-chloro-3-pyridinol and 5-chloro-3-methoxypyridine with different amines has been studied to produce 5-aminated products. nih.gov Such reactions highlight the reactivity of the pyridine ring and the potential to introduce diverse functional groups.
The synthesis of more complex pyridine-containing structures, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, has also been reported. These syntheses can involve the reaction of a substituted carbonitrile with a chloroacetamide in the presence of a base, followed by further modifications like reduction of a benzoyl group to an alcohol. rsc.org These synthetic strategies could potentially be adapted for the synthesis of derivatives of 5-chloro-2-methoxypyridine-3-thiol for biological screening.
A general procedure for the synthesis of related thio-derivatives of uracil, which can provide insights into potential synthetic routes for pyridine thiols, involves the reaction of a 2-thiouracil (B1096) derivative with a chlorobenzyl chloride in the presence of sodium hydroxide (B78521) in methanol. royalsocietypublishing.org
| Starting Material | Reagents | Product | Application |
| 2-thiouracil derivatives | m-chlorobenzyl chloride, NaOH, Methanol | 2-m-chlorobenzylthio-uracil derivatives | Precursors for biologically active compounds royalsocietypublishing.org |
| 3-amino-thieno[2-3-b]pyridine | Chloroacetyl chloride, NEt3 | 2-chloroacetamide derivative | Intermediate for anti-proliferative agents rsc.org |
| Carbonitrile | Chloroacetamide, Na2CO3, EtOH | Benzoyl thieno[2,3-b]pyridine (B153569) | Precursor for anti-proliferative compounds rsc.org |
| Benzoyl thieno[2,3-b]pyridine | Sodium borohydride, THF/MeOH | Alcohol thieno[2,3-b]pyridine | Anti-proliferative agent rsc.org |
Role as a Privileged Scaffold for the Development of Molecular Probes
The pyridine ring is widely regarded as a privileged scaffold in medicinal chemistry. enpress-publisher.comrsc.orgnih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of compounds with diverse biological activities, including FDA-approved drugs. rsc.orgnih.gov The adaptability of the pyridine core allows for the creation of large libraries of compounds for screening, making it a valuable starting point for drug discovery. enpress-publisher.com
Pyridine derivatives are sought after in the pharmaceutical industry due to their therapeutic potential. enpress-publisher.comresearchgate.net The fusion of a pyridine nucleus with other ring systems is a common strategy in the design of new drugs. enpress-publisher.com The ability of the pyridine ring to be modified at various positions allows for the optimization of pharmacodynamic and pharmacokinetic properties. nih.gov
While there is no specific literature detailing 5-chloro-2-methoxypyridine-3-thiol as a privileged scaffold for molecular probes, its constituent parts suggest its potential in this area. The pyridine core provides a rigid framework, the chloro and methoxy (B1213986) groups can influence electronic properties and metabolic stability, and the thiol group offers a reactive handle for conjugation to reporter molecules or for interaction with biological targets.
Studies on Interactions with Biological Targets: In Vitro Mechanistic Investigations
The structural features of 5-chloro-2-methoxypyridine-3-thiol suggest its potential as an enzyme inhibitor. The chlorinated pyridine core is present in various compounds that have been investigated for their inhibitory activity against different enzymes. For example, derivatives of 5-chloro-2-aryl benzo[d]thiazole have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Several of these compounds exhibited IC50 values significantly lower than the standard drug acarbose. nih.gov Kinetic studies revealed that these compounds could act as either competitive or non-competitive inhibitors of the enzyme. nih.gov
Furthermore, novel 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines have been identified as dual inhibitors of Mycobacterium tuberculosis and influenza virus. nih.gov Specific analogs demonstrated potent antitubercular activity with MIC values in the low microgram per milliliter range. nih.gov
In a different study, pyridine-based compounds were designed as potential PIM-1 kinase inhibitors. acs.org The most active compounds showed IC50 values in the nanomolar range and were found to induce apoptosis in cancer cell lines. acs.org Molecular docking studies of these inhibitors revealed key interactions with the enzyme's active site, such as hydrogen bonding and lipophilic interactions. acs.org
Although direct enzyme inhibition data for 5-chloro-2-methoxypyridine-3-thiol is not available, the inhibitory activities of these related chlorinated and pyridine-containing compounds suggest that it could be a promising candidate for screening against various enzymatic targets.
| Compound Class | Enzyme Target | Key Findings |
| 5-chloro-2-aryl benzo[d]thiazole derivatives | α-glucosidase | Potent inhibition with IC50 values ranging from 22.1 ± 0.9 to 136.2 ± 5.7 μM. nih.gov |
| 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines | Mycobacterium tuberculosis H37Rv | Potent antitubercular agents with MIC values as low as 3.12 µg/mL. nih.gov |
| Substituted pyridine derivatives | PIM-1 Kinase | Promising inhibitory capabilities with IC50 values as low as 14.3 nM. acs.org |
The profiling of compounds against a panel of receptors is a crucial step in drug discovery to understand their selectivity and potential off-target effects. Pyridine derivatives have been extensively studied as ligands for various receptors. For instance, analogues of 3-(2-aminoethoxy)pyridine have been synthesized and evaluated for their binding affinity to nicotinic receptors. nih.gov These studies, which utilize radioligand displacement assays, have identified compounds with high affinity, with Ki values in the nanomolar range. nih.gov
In another example, a series of pyridine derivatives were synthesized and tested for their ability to inhibit the chemokine receptor type 4 (CXCR4). nih.gov This receptor is implicated in several diseases, including cancer and HIV. The screening involved a binding affinity assay and a cell invasion assay, leading to the identification of hit compounds with effective concentrations below 100 nM. nih.gov
While specific receptor binding data for 5-chloro-2-methoxypyridine-3-thiol is not publicly available, the general methodologies for assessing receptor binding of pyridine derivatives are well-established. nih.govnih.gov These assays typically involve competition with a known radiolabeled or fluorescently-labeled ligand for binding to the receptor, which can be expressed in cell membranes or whole cells. nih.govnih.govrevvity.com
| Compound Class | Receptor Target | Assay Method | Key Findings |
| 3-(2-aminoethoxy)pyridine analogues | Nicotinic Receptors | Displacement of 3Hcytisine from rat brain synaptic membranes | Ki values ranging from 0.076 to 319 nM. nih.gov |
| Pyridine derivatives | Chemokine receptor type 4 (CXCR4) | Binding affinity assay and cell invasion assay | Hit compounds with effective concentrations < 100 nM. nih.gov |
Ligand Design for Metal Complexes in Biochemical and Environmental Applications
The pyridine moiety is a fundamental building block in coordination chemistry, widely used as a ligand for transition metals. ontosight.aiwikipedia.orgjscimedcentral.com The resulting metal complexes have found applications in catalysis, materials science, and medicine. nih.govontosight.aiwikipedia.orgresearchgate.net The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the properties of the metal complex. nih.gov
The thiol group in 5-chloro-2-methoxypyridine-3-thiol provides an additional coordination site, making it a potentially versatile ligand for forming stable complexes with various metal ions. Schiff base ligands derived from substituted pyridines have been used to create metal complexes with interesting biological activities. For example, a Schiff base ligand derived from 5-nitropyridine-2-amine and its Cu(II) and Zn(II) complexes have been synthesized and shown to possess α-glucosidase inhibitory activity. enpress-publisher.com
Terpyridine-based metal complexes have been extensively studied for their applications in catalysis and supramolecular chemistry. royalsocietypublishing.orgnih.govnih.gov These complexes can catalyze a variety of chemical transformations and are also used in the construction of advanced materials. royalsocietypublishing.orgnih.govnih.gov The ability of pyridine-based ligands to stabilize different oxidation states of metal ions is a key feature in their catalytic activity. nih.gov
In the environmental sector, transition metal pyridine complexes are being explored for their potential in green chemistry, such as in the development of energy-efficient catalysts. ontosight.ai While specific applications of 5-chloro-2-methoxypyridine-3-thiol in this area have not been reported, the presence of both a pyridine ring and a thiol group suggests its potential to form stable and catalytically active metal complexes for both biochemical and environmental applications. ontosight.airesearchgate.net
Applications in Chemoinformatics and Virtual Screening for Target Identification
Chemoinformatics and virtual screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates and their biological targets. These computational methods rely on the analysis of chemical structures and their predicted properties to prioritize compounds for experimental testing.
The pyridine scaffold is frequently utilized in virtual screening campaigns due to its favorable drug-like properties and its prevalence in known bioactive molecules. enpress-publisher.com Virtual screening of compound libraries has been successfully used to identify novel pyridine-based inhibitors for various targets. For example, a collaborative virtual screening effort led to the discovery of an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis. jscimedcentral.com This in silico approach allowed for the rapid expansion of the chemical space and the identification of compounds with improved activity and selectivity. jscimedcentral.com
Molecular docking, a key component of virtual screening, can predict the binding mode and affinity of a ligand to its target protein. This has been applied to pyridine derivatives targeting PIM-1 kinase, where docking studies validated the binding interactions observed experimentally. acs.org
While no specific chemoinformatics or virtual screening studies on 5-chloro-2-methoxypyridine-3-thiol have been published, its structure is amenable to such analyses. Its physicochemical properties can be readily calculated, and its structure can be docked into the binding sites of various biological targets to predict its potential activity. This in silico approach could be a valuable first step in exploring the therapeutic potential of this compound.
| Computational Method | Application | Key Outcome |
| Virtual Screening | Identification of anti-leishmanial compounds | Discovery of an imidazo[1,2-a]pyridine hit series with improved activity and selectivity. jscimedcentral.com |
| Molecular Docking | Validation of PIM-1 kinase inhibitors | Confirmation of binding mode and interactions of pyridine-based inhibitors in the enzyme's active site. acs.org |
| Chemoinformatics | Prediction of bioactivity | Analysis of chemical structures to prioritize compounds for experimental testing. wikipedia.org |
Spectroscopic and Computational Characterization Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide empirical data that serve as a fingerprint for the molecule, allowing for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 5-chloro-2-methoxypyridine-3-thiol are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally related compounds and the known effects of the substituents on the pyridine (B92270) ring.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the thiol proton, and the two aromatic protons on the pyridine ring. The methoxy group (–OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The thiol proton (–SH) signal is also a singlet and can vary in its chemical shift depending on concentration and solvent, but is often found in a broad range. The two protons on the pyridine ring (at positions 4 and 6) would appear as doublets due to coupling with each other. Their precise chemical shifts are influenced by the electronic effects of the adjacent chloro, methoxy, and thiol groups.
¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The carbon of the methoxy group would be found in the typical range for such groups (around 55-60 ppm). The five carbons of the pyridine ring would have their chemical shifts determined by the attached functional groups. The carbon atom bonded to the chlorine (C5) and the carbon bonded to the methoxy group (C2) would be significantly affected, as would the carbon bearing the thiol group (C3).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-chloro-2-methoxypyridine-3-thiol (Note: These are estimated values based on analogous structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.2 - 7.5 (d) | - |
| H6 | 7.8 - 8.1 (d) | - |
| -OCH₃ | 3.9 - 4.1 (s) | 55 - 60 |
| -SH | 3.0 - 4.0 (s, broad) | - |
| C2 | - | 160 - 165 |
| C3 | - | 120 - 125 |
| C4 | - | 125 - 130 |
| C5 | - | 130 - 135 |
| C6 | - | 145 - 150 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-chloro-2-methoxypyridine-3-thiol, the molecular formula is C₆H₆ClNOS.
HRMS can differentiate the exact mass of a molecule from other molecules that may have the same nominal mass. The theoretical monoisotopic mass of C₆H₆ClNOS can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). The presence of chlorine is particularly distinctive in mass spectrometry due to its isotopic pattern, with ³⁵Cl and ³⁷Cl existing in an approximate 3:1 ratio, which would result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.
Table 2: Theoretical Mass Data for 5-chloro-2-methoxypyridine-3-thiol
| Property | Value |
| Molecular Formula | C₆H₆ClNOS |
| Theoretical Monoisotopic Mass | 174.9808 g/mol |
| Key Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. ksu.edu.sanih.gov These vibrations correspond to the stretching and bending of specific bonds and functional groups, providing structural information. ksu.edu.sa While a dedicated spectrum for 5-chloro-2-methoxypyridine-3-thiol is not available, the expected vibrational frequencies can be inferred from studies on related substituted pyridines and thiols. ias.ac.innih.gov
S-H Stretch: A weak to medium absorption band for the thiol S-H stretch is expected in the IR spectrum around 2550-2600 cm⁻¹.
C-S Stretch: The C-S stretching vibration typically appears as a weak band in the range of 600-800 cm⁻¹.
Pyridine Ring Vibrations: The aromatic pyridine ring exhibits several characteristic stretching vibrations. C=C and C=N stretching modes are expected in the 1400-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching bands are typically found above 3000 cm⁻¹, while C-H out-of-plane bending vibrations appear as strong bands in the 700-900 cm⁻¹ region.
C-O Stretch: The C-O stretch of the methoxy group is expected to produce a strong band around 1250 cm⁻¹.
C-Cl Stretch: The C-Cl stretching vibration is anticipated to be in the 650-850 cm⁻¹ range.
Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for observing the C-S and pyridine ring vibrations. ksu.edu.sa
Table 3: Expected Key Vibrational Frequencies for 5-chloro-2-methoxypyridine-3-thiol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| S-H Stretch | 2550 - 2600 | IR (weak) |
| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| C-O Stretch (methoxy) | ~1250 | IR (strong) |
| C-Cl Stretch | 650 - 850 | IR, Raman |
| C-S Stretch | 600 - 800 | IR (weak) |
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 5-chloro-2-methoxypyridine-3-thiol itself has not been reported, analysis of derivatives or closely related structures, such as 5-chloropyridine-2,3-diamine, reveals key structural features. researchgate.net
In the solid state, molecules of this type are expected to pack in a way that is stabilized by intermolecular forces. Potential interactions include hydrogen bonding involving the thiol group (S-H···N or S-H···O) and dipole-dipole interactions arising from the polar C-Cl and C-O bonds. The pyridine nitrogen atom can also act as a hydrogen bond acceptor. researchgate.net X-ray analysis of a suitable derivative would confirm the planar nature of the pyridine ring and the specific conformations of the methoxy and thiol substituents relative to the ring.
Quantum Chemical Calculations and Molecular Modeling
Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular structure, electronic properties, and reactivity that complement experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Studies on similar molecules, such as 2-chloro-6-methoxypyridine and 5-(trifluoromethyl)pyridine-2-thiol, have successfully employed DFT methods like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p) to predict molecular properties. nih.govjournaleras.com
Optimized Geometry: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available.
Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For a substituted pyridine like 5-chloro-2-methoxypyridine-3-thiol, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the pyridine ring, while the LUMO is likely to be distributed over the aromatic ring system.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the thiol group and regions near the electron-withdrawing chlorine atom would be areas of positive potential.
Vibrational Frequencies: DFT calculations can also predict the vibrational spectra (IR and Raman) of the molecule. nih.govresearchgate.net These calculated frequencies, when properly scaled, often show good agreement with experimental data and are invaluable for assigning specific vibrational modes to observed spectral bands. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. In the absence of direct docking studies on 5-chloro-2-methoxypyridine-3-thiol, we can infer its potential interactions from studies on analogous 2-chloropyridine derivatives.
Research on 2-chloropyridine derivatives containing flavone moieties has demonstrated their potential as telomerase inhibitors. nih.gov Docking simulations of these compounds into the active site of telomerase (PDB ID: 3DU6) revealed key interactions responsible for their inhibitory activity. nih.gov For instance, a highly active compound from one study, compound 6e , was found to bind effectively within the active site of telomerase. nih.gov The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic residues in the binding pocket.
Based on these analogous studies, a hypothetical docking simulation of 5-chloro-2-methoxypyridine-3-thiol with a relevant biological target, such as a kinase or a metalloenzyme, could reveal the following potential interactions:
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The thiol group (-SH) and the methoxy group (-OCH3) can also participate in hydrogen bonding, either as donors or acceptors.
Hydrophobic Interactions: The chlorophenyl moiety of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine within the target's active site.
Halogen Bonding: The chlorine atom at the 5-position of the pyridine ring may form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's backbone or side chains.
An illustrative data table summarizing potential interactions of a hypothetical ligand, based on studies of similar compounds, is presented below.
| Interaction Type | Potential Interacting Residues (Hypothetical) | Functional Group Involved (5-chloro-2-methoxypyridine-3-thiol) |
| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine | Pyridine Nitrogen |
| Hydrogen Bond Donor | Aspartate, Glutamate | Thiol (-SH) |
| Hydrophobic | Leucine, Valine, Phenylalanine | Chlorophenyl ring |
| Halogen Bond | Carbonyl oxygen of backbone | Chlorine |
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. The conformational landscape of 5-chloro-2-methoxypyridine-3-thiol is primarily dictated by the rotation around the C2-O and C3-S bonds.
Studies on 2-methoxypyridine (2MOP) provide valuable insights into the conformational preferences of the methoxy group attached to a pyridine ring. rsc.org Theoretical calculations on 2MOP have identified different conformers arising from the rotation of the methoxy group, namely cis and trans conformers, which are further defined by the staggered (s) or eclipsed (e) orientation of the methyl group relative to the pyridine ring. rsc.org For 2MOP, the s-cis conformer has been identified as the most stable in the ground state (S₀). rsc.org The preference for the syn (cis) conformation in 2MOP is attributed to exchange repulsion between the σ-orbitals of the OCH₃ group and the pyridine ring. rsc.org
For 5-chloro-2-methoxypyridine-3-thiol, the presence of the thiol group at the 3-position and the chlorine at the 5-position would influence the energy landscape. The rotation around the C-S bond of the thiol group would also contribute to the conformational diversity. The relative energies of the different conformers would be determined by a balance of steric hindrance, electronic effects (such as dipole-dipole interactions and intramolecular hydrogen bonding between the thiol and methoxy groups or the pyridine nitrogen), and hyperconjugation.
A simplified representation of the potential low-energy conformers and their relative energies is provided in the table below, extrapolated from the principles observed in related molecules.
| Conformer (based on C2-O and C3-S dihedral angles) | Relative Energy (kcal/mol) (Hypothetical) | Key Intramolecular Interactions (Hypothetical) |
| Conformer A (gauche, gauche) | 0.0 | Potential S-H···N hydrogen bond |
| Conformer B (gauche, anti) | 1.2 | Steric repulsion between methoxy and thiol |
| Conformer C (anti, gauche) | 1.5 | Dipole-dipole interactions |
| Conformer D (anti, anti) | 2.5 | Maximized separation of functional groups |
Structure-Activity Relationship (SAR) Studies through Computational and Experimental Integration
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For pyridine derivatives, SAR studies have revealed several key principles that can be applied to understand the potential activity of 5-chloro-2-methoxypyridine-3-thiol.
A recent review on the antiproliferative activity of pyridine derivatives highlighted that the presence and position of certain functional groups significantly influence their efficacy. nih.gov Specifically, electron-donating groups like methoxy (-OMe) and hydroxyl (-OH), as well as hydrogen-bonding groups, were found to enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogen atoms sometimes led to a decrease in activity, although this is highly dependent on the specific biological target. nih.gov
In the context of 5-chloro-2-methoxypyridine-3-thiol, the SAR can be dissected as follows:
Pyridine Core: The pyridine ring serves as a fundamental scaffold for interaction with biological targets. nih.gov Its nitrogen atom is a key hydrogen bond acceptor.
2-Methoxy Group: The methoxy group is an electron-donating group which can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding. Its presence is often associated with increased biological activity in pyridine derivatives. nih.gov
3-Thiol Group: The thiol group is a versatile functional group. It can act as a hydrogen bond donor, a nucleophile, or a metal chelator. The reactivity of the thiol group is a critical determinant of the biological activity of many compounds.
5-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and the thiol group. It also increases the lipophilicity of the molecule, which can affect its cell permeability and binding to hydrophobic pockets.
An integrated computational and experimental approach to SAR for analogs of 5-chloro-2-methoxypyridine-3-thiol would involve synthesizing a series of derivatives with modifications at the 2, 3, and 5 positions and evaluating their biological activity. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, could then be developed to correlate physicochemical properties with the observed activity.
The following table summarizes the expected impact of substituents on the activity of a hypothetical series of pyridine-3-thiol analogs, based on general SAR principles.
| Position of Substitution | Substituent | Expected Impact on Activity (General Trend) | Rationale |
| 2 | -OH | Increase | Increased hydrogen bonding potential. |
| 2 | -OCF₃ | Decrease | Strong electron-withdrawing nature may reduce binding affinity. |
| 5 | -F | Variable | Can improve metabolic stability and binding through halogen bonding. |
| 5 | -CH₃ | Variable | Can enhance hydrophobic interactions but may introduce steric hindrance. |
| Thiol (-SH) | -S-CH₃ | Decrease | Blocks hydrogen bonding and chelating ability of the thiol group. |
| Thiol (-SH) | -S-acetyl | Inactive (Prodrug) | Thioester may be hydrolyzed in vivo to release the active thiol. |
Emerging Research Areas and Future Perspectives
Sustainable and Green Chemistry Approaches for Pyridine (B92270) Thiol Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine thiols to minimize environmental impact and enhance safety. mdpi.commdpi.com Traditional synthetic routes often involve hazardous reagents and generate significant waste. organic-chemistry.org Consequently, researchers are actively developing more sustainable alternatives.
Key green chemistry strategies being explored for pyridine derivative synthesis, which can be extrapolated to 5-chloro-2-methoxypyridine-3-thiol, include:
Catalytic Methods: The use of recyclable catalysts, such as metal-based or organocatalysts, can improve atom economy and reduce the need for stoichiometric reagents. mdpi.com For instance, metal-catalyzed acceptorless coupling and one-pot reactions are being employed for the synthesis of N-heterocycles. mdpi.com
Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or even solvent-free conditions is a major focus. mdpi.comrasayanjournal.co.in Water, in particular, is an attractive medium for its non-toxic and non-flammable nature. researchgate.net
Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net Mechanochemical approaches, which use mechanical energy to induce reactions, also offer a solvent-free and energy-efficient alternative. nih.gov
Renewable Feedstocks: The use of starting materials derived from renewable resources is a cornerstone of sustainable chemistry. nih.gov
A noteworthy development is the use of hydrogen peroxide with a catalytic amount of an iodide ion for the mild and environmentally friendly oxidation of thiols to disulfides, a reaction relevant to the chemistry of pyridine thiols. organic-chemistry.orgresearchgate.net This method offers high yields and minimizes byproducts. organic-chemistry.org
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. youtube.com These systems enable the rapid and parallel synthesis of numerous derivatives, accelerating the optimization of molecular properties. youtube.comnih.gov
The integration of pyridine thiol synthesis, including that of 5-chloro-2-methoxypyridine-3-thiol, into these platforms offers several advantages:
Accelerated Discovery: High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, a process greatly facilitated by automated synthesis. youtube.com
Reaction Optimization: Automated systems can efficiently vary reaction parameters such as temperature, concentration, and catalysts to quickly identify optimal synthesis conditions. youtube.com
Miniaturization and Cost Reduction: These platforms often utilize smaller reaction volumes, reducing the consumption of expensive reagents and solvents.
Robotic platforms, such as the CHRONECT XPR, can automate the weighing and dispensing of powdered reagents, a tedious and error-prone manual task, thereby increasing accuracy and efficiency in preparing reaction arrays. youtube.com This technology is particularly well-suited for creating libraries of substituted pyridines for further investigation.
Innovations in Chemo- and Regioselective Functionalization
The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for fine-tuning the biological activity and material properties of compounds like 5-chloro-2-methoxypyridine-3-thiol. acs.org Researchers are continuously developing innovative methods to achieve high chemo- and regioselectivity in the functionalization of pyridines.
Recent advances in this area include:
Directed Metalation: The use of directing groups to guide the metalation of the pyridine ring to a specific position, followed by quenching with an electrophile, is a powerful strategy. For example, the ortho-functionalization of pyridine-2-sulfonamides has been achieved using TMPMgCl·LiCl. researchgate.net
Catalytic C-H Functionalization: Direct C-H bond activation and functionalization are highly atom-economical approaches that avoid the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-3 selective olefination of pyridines has been developed, providing a novel route to functionalized pyridine-containing molecules. acs.org
Photochemical Methods: Light-mediated reactions are emerging as a powerful tool for selective functionalization. For instance, the photochemical valence isomerization of pyridine N-oxides has been utilized for the C3-selective hydroxylation of pyridines. acs.org
These innovative methods provide synthetic chemists with a greater degree of control over the molecular architecture of pyridine derivatives, enabling the synthesis of novel analogs of 5-chloro-2-methoxypyridine-3-thiol with tailored properties.
Exploration of Novel Catalytic Applications
Pyridine thiols and their derivatives are not only synthetic targets but can also serve as ligands in catalysis. acs.orgontosight.ai The nitrogen and sulfur atoms of the pyridine thiol moiety can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.
Emerging research in this area includes:
Asymmetric Catalysis: Chiral pyridine thiols and their thioether derivatives have shown great promise as ligands in palladium-catalyzed allylic substitution, achieving near-perfect enantioselectivity. acs.org The potential to introduce various substituents on the pyridine ring allows for the fine-tuning of the ligand's steric and electronic properties for other catalytic applications. acs.org
Cross-Coupling Reactions: Pyridine-based ligands are widely used in various cross-coupling reactions to form C-C and C-heteroatom bonds, which are fundamental transformations in organic synthesis.
Photoredox Catalysis: The unique electronic properties of pyridine derivatives make them suitable candidates for use in photoredox catalysis, a rapidly growing field that utilizes light to drive chemical reactions. acs.org
The development of novel pyridine thiol-based ligands could lead to more efficient and selective catalysts for a wide range of organic transformations.
Development of Advanced Analytical Methods for Research Quantitation
Accurate and sensitive analytical methods are essential for the characterization and quantification of pyridine thiols and their derivatives in various research contexts, from reaction monitoring to biological studies. nih.gov
Current and emerging analytical techniques for the quantitation of thiols include:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of thiols. nih.gov Derivatization with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) allows for spectrophotometric detection of the resulting products. nih.gov
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides high sensitivity and selectivity for the identification and quantification of pyridine thiols and their metabolites.
Spectroscopic Methods: UV-Vis spectroscopy is commonly used for the quantification of thiols after reaction with a chromogenic reagent. nih.gov
Electrochemical Methods: Electrochemical assays offer an alternative approach for the determination of thiols. nih.gov
The development of new analytical reagents and more sensitive detection methods will continue to improve the ability to quantify pyridine thiols in complex matrices, which is crucial for understanding their reactivity, stability, and biological fate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-2-methoxypyridine-3-thiol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functionalization of pyridine precursors. For example, a multi-step approach may include:
Chlorination : Introduce chlorine at the 5-position using reagents like POCl₃ or Cl₂ under controlled conditions .
Methoxylation : Install the methoxy group via nucleophilic substitution (e.g., using NaOMe or MeOH with acid catalysis).
Thiolation : Introduce the thiol group through a substitution reaction (e.g., using thiourea or H₂S in basic media).
Optimization involves adjusting temperature, solvent (e.g., DMF or THF), and catalyst (e.g., CuI for thiolation). Purity is confirmed via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing 5-chloro-2-methoxypyridine-3-thiol?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).
- IR Spectroscopy : Identify functional groups (e.g., S-H stretch ~2550 cm⁻¹, C-O stretch ~1250 cm⁻¹) .
Q. How should researchers handle and store 5-chloro-2-methoxypyridine-3-thiol to ensure safety and stability?
- Methodology :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiol group.
- Safety : Use PPE (gloves, goggles) and fume hoods. Monitor for decomposition via periodic HPLC analysis. Refer to safety protocols for pyridine derivatives with similar substituents (e.g., WGK 3 classification for aquatic toxicity) .
Advanced Research Questions
Q. What is the reactivity of the thiol group in 5-chloro-2-methoxypyridine-3-thiol under cross-coupling conditions?
- Methodology :
- Palladium Catalysis : The thiol group can act as a directing group or participate in C–S bond formation. For example, Suzuki-Miyaura coupling may require protecting the thiol (e.g., as a thioether) to avoid catalyst poisoning.
- Thiol-Ene Reactions : Explore UV-initiated radical reactions with alkenes for functionalization. Monitor regioselectivity via LC-MS .
Q. How can computational chemistry aid in predicting the electronic properties of 5-chloro-2-methoxypyridine-3-thiol?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra for validation.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Reference PubChem data for similar pyridine-thiol derivatives .
Q. What strategies mitigate instability of 5-chloro-2-methoxypyridine-3-thiol in aqueous or oxidative environments?
- Methodology :
- Derivatization : Convert the thiol to a disulfide or thioether for stability.
- Buffered Solutions : Use antioxidants (e.g., BHT) in pH 7.4 buffers. Monitor degradation via accelerated stability studies (40°C/75% RH) .
Q. How can researchers screen 5-chloro-2-methoxypyridine-3-thiol for biological activity?
- Methodology :
- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Compare with structurally related compounds (e.g., 5-chloro-3-fluoropyridine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
